2,3-Difluoro-5-methylphenylboronic acid
Overview
Description
2,3-Difluoro-5-methylphenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methylphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce fluorine atoms at the 2 and 3 positions.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can lead to the formation of boronic acid derivatives with different functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Borates: Resulting from the oxidation of boronic acids.
Substituted Derivatives: Various functionalized phenylboronic acids.
Scientific Research Applications
2,3-Difluoro-5-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-methylphenylboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid partner, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
2,5-Difluoro-3-methylphenylboronic Acid: Similar structure but with different positions of fluorine and methyl groups.
3,5-Dichlorophenylboronic Acid: Contains chlorine atoms instead of fluorine.
Uniqueness: 2,3-Difluoro-5-methylphenylboronic acid is unique due to its specific arrangement of fluorine and methyl groups, which influences its reactivity and applications. The presence of fluorine atoms enhances its stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
(2,3-difluoro-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDSXIJVCPGALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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